3-Benzyloxolane-3-carboxylic acid
Description
3-Benzyloxolane-3-carboxylic acid is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a benzyl ether group and a carboxylic acid moiety. Its molecular formula is C₁₂H₁₄O₃, and its structure combines aromatic and ether functionalities with a polar carboxylic acid group.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-benzyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c13-11(14)12(6-7-15-9-12)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) |
InChI Key |
NYPKWCFGOPTYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzyloxolane-3-carboxylic acid can be synthesized through several methods:
Oxidation of Benzyl Alcohols: One common method involves the oxidation of benzyl alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Grignard Reaction: Another method involves the reaction of benzylmagnesium chloride with ethyl oxalate, followed by hydrolysis to yield the desired carboxylic acid.
Hydrolysis of Nitriles: The hydrolysis of benzyl cyanide in the presence of strong acids or bases can also produce 3-benzyloxolane-3-carboxylic acid.
Industrial Production Methods
Industrial production of 3-benzyloxolane-3-carboxylic acid typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form benzyl oxolane dicarboxylic acid using strong oxidizing agents.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Benzyl oxolane dicarboxylic acid.
Reduction: Benzyl oxolane alcohol.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
3-Benzyloxolane-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Benzyloxolane-3-carboxylic acid with two structurally related compounds: 3-(benzylamino)oxolane-3-carboxylic acid and caffeic acid.
Key Observations:
In contrast, the benzylamine group in its amino analog introduces basicity and hydrogen-bonding capability, which may influence receptor binding in drug design .
Stereochemical Considerations: The (3R)-enantiomer of 3-(benzylamino)oxolane-3-carboxylic acid has been structurally characterized, highlighting the importance of chirality in pharmacological activity . No stereochemical data are available for 3-Benzyloxolane-3-carboxylic acid in the provided evidence.
Caffeic acid’s broad applications in supplements and cosmetics underscore the utility of carboxylic acid derivatives in consumer products .
Research Findings and Functional Implications
- 3-Benzyloxolane-3-carboxylic Acid: Limited data exist on its specific applications, but its ether-linked benzyl group may stabilize the oxolane ring, affecting solubility and reactivity in synthetic pathways.
- The amine group enables salt formation (e.g., hydrochloride), improving crystallinity and bioavailability for drug development .
Caffeic Acid :
- Widely researched for its anti-inflammatory and antioxidant effects, driven by its dihydroxybenzene and conjugated double-bond system .
Biological Activity
3-Benzyloxolane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and cytotoxic properties, supported by research findings and case studies.
Chemical Structure and Properties
3-Benzyloxolane-3-carboxylic acid features a benzyl group attached to an oxolane ring with a carboxylic acid functional group. This structure is significant for its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar compounds, suggesting that 3-Benzyloxolane-3-carboxylic acid may exhibit comparable effects. For instance, compounds like coumarin-3-carboxylic acid (3-CCA) demonstrated strong antibacterial activity against various plant pathogens, with effective concentrations ranging from 26.64 μg/mL to 40.73 μg/mL . While specific data on 3-Benzyloxolane-3-carboxylic acid is limited, the structural similarities suggest potential efficacy against bacterial strains.
Table 1: Comparison of Antibacterial Activities
| Compound | Effective Concentration (μg/mL) | Target Bacteria |
|---|---|---|
| Coumarin-3-carboxylic acid | 26.64 - 40.73 | Acidovorax citrulli, Ralstonia solanacearum |
| 3-Benzyloxolane-3-carboxylic acid | TBD | TBD |
Anti-inflammatory Properties
Research into related carboxylic acids indicates potential anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that 3-Benzyloxolane-3-carboxylic acid could also possess anti-inflammatory activity, although specific studies are needed to confirm this.
Cytotoxicity and Safety Profile
The safety profile of 3-Benzyloxolane-3-carboxylic acid can be inferred from studies on related benzyl alkanoates. Generally, these compounds exhibit low toxicity in mammalian systems, with significant effects observed only at high concentrations . For example, benzyl alcohol derivatives showed minimal cytotoxicity at concentrations below 20 μM . Further investigations are necessary to establish the cytotoxic effects of 3-Benzyloxolane-3-carboxylic acid specifically.
Case Studies and Research Findings
- Antibacterial Efficacy : A study on coumarin derivatives demonstrated that structural modifications significantly influenced antibacterial activity. Similar modifications in 3-Benzyloxolane-3-carboxylic acid could enhance its antibacterial properties against resistant strains.
- Safety Assessments : The OECD guidelines suggest that repeated-dose toxicity studies are critical for evaluating safety profiles of new compounds . Similar assessments for 3-Benzyloxolane-3-carboxylic acid would provide valuable insights into its long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
